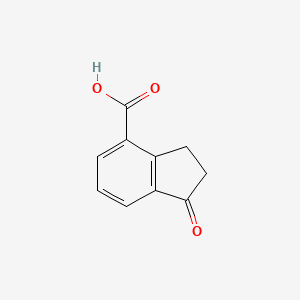![molecular formula C10H14O3 B1590195 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 37503-42-7](/img/structure/B1590195.png)
2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Descripción general
Descripción
“N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide” is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 .
Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic heptene ring attached to a carboxamide group . The SMILES string representation of the molecule isO=C(NCCO)C1C@HC=C[C@H]2C1 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a predicted boiling point of 405.9±44.0 °C and a predicted density of 1.187±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Hydroxyethyl Starch in Severe Sepsis
Hydroxyethyl starch (HES) is used for fluid resuscitation in intensive care units (ICUs) to treat patients with severe sepsis. A study compared the effects of 6% HES 130/0.42 (Tetraspan) versus Ringer's acetate on patients with severe sepsis, finding that those treated with HES had an increased risk of death and were more likely to require renal-replacement therapy (Perner et al., 2012).
Hydroxyethyl Derivatives in Neurological Disorders
Research on L-5-hydroxytryptophan (L-5HTP) combined with carbidopa in patients with intention myoclonus suggests that deficiencies in brain serotonin may be causally related to intention myoclonus, and treatment with these compounds could be therapeutically effective due to the repletion of serotonin in degenerated regions of the brain (Van Woert et al., 1977).
Environmental Exposure Studies
Studies on the environmental exposure to certain hydroxyethyl derivatives, such as 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), reveal its presence in the US adult population and suggest that oxidative metabolites of DINCH can be used as biomarkers for exposure assessment, even at environmental levels (Silva et al., 2013).
Analytical Methods for Hydroxyethyl Derivatives
Research on the determination of serotonin and tryptophan in whole blood by liquid chromatography illustrates the importance of hydroxyethyl derivatives in analytical chemistry, facilitating the exploration of mental disorders through biochemical markers (Aymard et al., 1994).
Hydroxyethyl Starch and Renal Insufficiency
A case study highlights the potential for hydroxyethyl starch-induced renal insufficiency following plasma exchange in a patient with polymyositis and liver cirrhosis, pointing to the need for careful consideration of hydroxyethyl starch use in vulnerable populations (Peron et al., 2001).
Propiedades
IUPAC Name |
2-hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-3-4-13-10(12)9-6-7-1-2-8(9)5-7/h1-2,7-9,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSXOZKMZYKHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476228 | |
| Record name | 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
CAS RN |
37503-42-7 | |
| Record name | 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

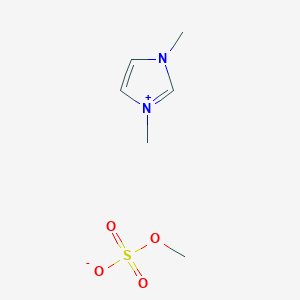
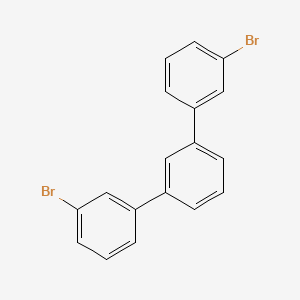
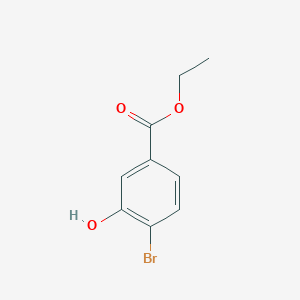
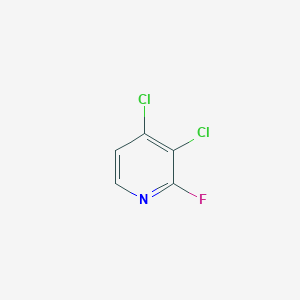
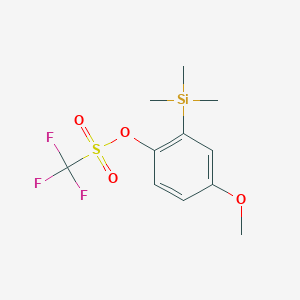
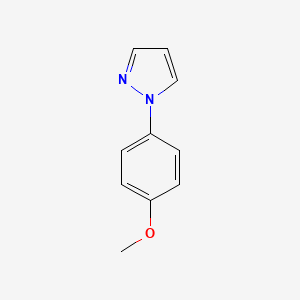
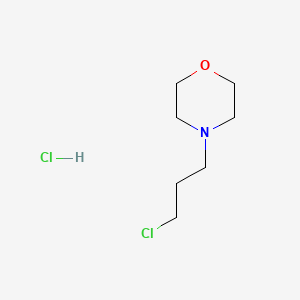
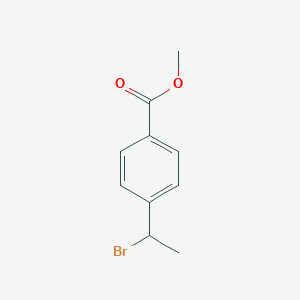
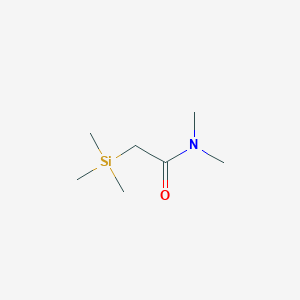
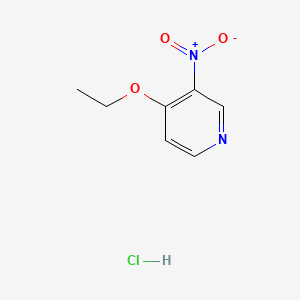
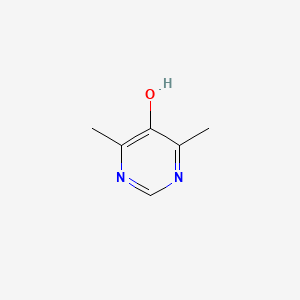
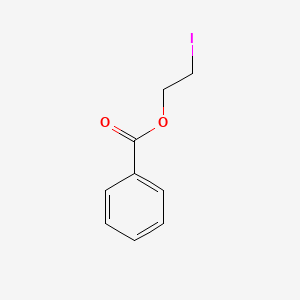
![Furo[2,3-b]pyridin-3(2H)-one](/img/structure/B1590133.png)
